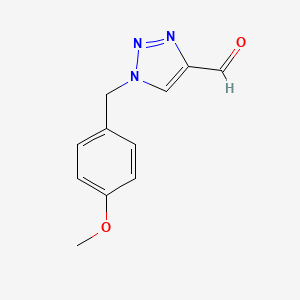

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound characterized by a methoxy-substituted benzyl group at the N1 position and a formyl (-CHO) group at the C4 position of the triazole ring. This structure is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, often involving reactions between 1-(4-methoxybenzyl)azide and propargyl aldehyde derivatives . The compound has been investigated for its role as a precursor in synthesizing cholinesterase inhibitors and heterostilbene derivatives, leveraging its aldehyde group for further functionalization .

Key spectral data for related analogs, such as 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole (D5), include distinct $^{13}\text{C}$ NMR signals at δ 148.9 ppm (triazole C4) and δ 55.3 ppm (methoxy group), confirming the structural framework .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11-4-2-9(3-5-11)6-14-7-10(8-15)12-13-14/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSWCFXSPAPENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the methoxybenzyl and carbaldehyde groups. The reaction conditions typically involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and selectivity towards its targets. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Reactivity and Functionalization

The aldehyde group (-CHO) at C4 enables diverse reactions, including:

- Knoevenagel Condensation: Used to synthesize stilbene derivatives (e.g., 4-(4-Chlorostyryl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole) for cholinesterase inhibition studies .

- Nucleophilic Additions : Reactions with amines or hydrazines yield Schiff bases or hydrazones, as seen in pyrazole-4-carbaldehyde derivatives .

Comparatively, esters (e.g., ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate) lack the reactive aldehyde group, limiting their utility in further derivatization .

Structural and Spectral Comparisons

- NMR Signatures : The aldehyde proton resonates at δ ~10.13–10.14 ppm across all analogs, while benzyl CH$_2$ protons appear at δ ~5.57–5.59 ppm . Methoxy groups (δ ~3.8–4.0 ppm) and halogenated aromatic protons (e.g., 4-F: δ 7.33–7.30 ppm) provide distinct fingerprints .

- Crystallography : SHELX software has been widely used to refine crystal structures of triazole derivatives, confirming planar triazole rings and substituent geometries .

Biological Activity

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, characterized by its unique structural features that include a methoxybenzyl group and a carbaldehyde moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a five-membered triazole ring which is known for its stability and solubility in polar solvents, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves a cycloaddition reaction between an azide and an alkyne, followed by functionalization to introduce the methoxybenzyl and carbaldehyde groups. The process often utilizes copper(I) catalysts in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under elevated temperatures .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit varying degrees of antimicrobial activity. In one study, synthesized 1,2,3-triazole compounds were tested against several bacterial strains. While many derivatives showed minimal activity, some exhibited noteworthy effects against specific Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated activity against Mycobacterium smegmatis with an MIC of 16 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 16 |

| Other synthesized triazoles | Various strains | No significant activity |

Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cells. The compound's structural features may contribute to its ability to interact with cellular targets involved in cancer progression. For example, certain derivatives have been reported to exhibit promising antiproliferative effects against human cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. The study found that while many compounds lacked significant activity, some exhibited selective inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications on the benzyl ring could enhance antibacterial properties .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer activity, several 1-(4-methoxybenzyl)-substituted triazoles were tested against various cancer cell lines. Compounds demonstrated IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating potential as lead compounds for further development in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, a precursor alkyne (e.g., propargyl aldehyde) can react with a 4-methoxybenzyl azide under Cu(I) catalysis to form the triazole core. Reaction conditions often involve refluxing in a solvent like ethanol or DMF with catalytic CuSO₄·5H₂O and sodium ascorbate . Post-synthesis, the aldehyde group can be introduced via oxidation of a primary alcohol intermediate using reagents like PCC (pyridinium chlorochromate) .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (a structural analog) was analyzed via single-crystal X-ray diffraction to confirm bond lengths, angles, and stereochemistry . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.5 ppm and aldehyde proton at δ 9.8–10.2 ppm).

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .

Q. What are the key solubility and stability considerations for this compound?

The 4-methoxybenzyl group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests under varying pH and temperature are critical:

- Thermal Stability : TGA (thermogravimetric analysis) shows decomposition temperatures >200°C for similar triazoles .

- Light Sensitivity : Store in amber vials at -20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of the aldehyde group in further derivatization?

Density Functional Theory (DFT) calculations predict electrophilicity at the aldehyde carbon, guiding nucleophilic addition reactions (e.g., Schiff base formation with amines). For example, the Mulliken charge on the aldehyde carbon in analogous compounds is approximately +0.45 e, indicating high reactivity . MD simulations can also assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for triazole-carbaldehyde derivatives?

Discrepancies in antimicrobial or antitumor activity often arise from assay variability (e.g., cell line specificity). A meta-analysis approach is recommended:

- Dose-Response Curves : Compare IC₅₀ values across studies using standardized protocols (e.g., MTT assay for cytotoxicity).

- Structural Analog Comparison : For instance, 1-(4-fluorophenyl)-triazole-4-carbaldehyde showed 2× higher antifungal activity than the methoxy analog in Candida albicans models, likely due to electronegativity differences .

Q. How can reaction yields be improved during scale-up synthesis?

Process optimization involves:

- Catalyst Screening : Heterogeneous catalysts (e.g., Cu nanoparticles on SiO₂) reduce metal contamination and improve yields from 65% to >85% .

- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., over-oxidation) by precise temperature and residence time control .

Q. What advanced spectroscopic techniques characterize electronic effects of the 4-methoxybenzyl group?

- UV-Vis Spectroscopy : The methoxy group’s electron-donating nature red-shifts the λₘₐₓ by ~20 nm compared to non-substituted analogs .

- XPS (X-ray Photoelectron Spectroscopy) : Binding energy shifts in the O 1s peak (~532 eV) confirm methoxy group electronic contributions .

Methodological Challenges and Solutions

Q. How to address low crystallinity issues during X-ray analysis?

- Co-crystallization : Use solvents like ethyl acetate/hexane mixtures to improve crystal packing.

- Cryo-TEM : For amorphous samples, cryogenic transmission electron microscopy provides nanoscale structural insights .

Q. What are the best practices for handling hazardous intermediates in synthesis?

- Safety Protocols : Follow GHS guidelines for aldehydes (e.g., use fume hoods, PPE). For example, glacial acetic acid (used in azide reactions) requires skin/eye protection .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.